2-Methyl-4-(2-nitrophenyl)butanoic acid
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Overview
Description
2-Methyl-4-(2-nitrophenyl)butanoic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a methyl group at the second position and a nitrophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-nitrophenyl)butanoic acid typically involves the reaction of 2-phenylbutanoic acid with nitrating agents. One common method is the nitration of 2-phenylbutanoic acid using nitric acid in the presence of sulfuric acid. The reaction proceeds under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-nitrophenyl)butanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Reduction: 2-Methyl-4-(2-aminophenyl)butanoic acid.
Oxidation: 2-Methyl-4-(2-carboxyphenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(2-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-nitrophenyl)butanoic acid depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-nitrophenyl)butanoic acid
- 2-Methyl-4-(2-aminophenyl)butanoic acid
- 2-Methyl-4-(2-carboxyphenyl)butanoic acid
Uniqueness
2-Methyl-4-(2-nitrophenyl)butanoic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-methyl-4-(2-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(11(13)14)6-7-9-4-2-3-5-10(9)12(15)16/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChI Key |
SYNUSQPGIVMMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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